molecular formula C8H8N2O B1456900 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1263413-97-3

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Cat. No.: B1456900
CAS No.: 1263413-97-3
M. Wt: 148.16 g/mol
InChI Key: WZWXRUHUQUXICZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol typically involves multi-step proceduresThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to serve as a versatile building block for the synthesis of various derivatives further enhances its value in scientific research and industrial applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWXRUHUQUXICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725446
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263413-97-3
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Reactant of Route 3
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Reactant of Route 4
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Reactant of Route 5
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Reactant of Route 6
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

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